REACTION_CXSMILES
|
[P:1]([O:10][CH:11]([CH3:13])[CH3:12])([O:6][CH:7]([CH3:9])[CH3:8])[O:2]C(C)C.C1C2NC3C(=CC=CC=3)SC=2C=CC=1.P([O-])([O-])[O-].[CH2:32](Cl)[C:33](=[CH2:35])[CH3:34]>>[CH:11]([O:10][P:1]([CH2:34][C:33](=[CH2:32])[CH3:35])(=[O:2])[O:6][CH:7]([CH3:8])[CH3:9])([CH3:12])[CH3:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P(OC(C)C)(OC(C)C)OC(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2SC3=CC=CC=C3NC12
|
Name
|
Ni(CO)4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
P([O-])([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C(C)=C)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
are heated to 120°-130° C in a nitrogen atmosphere
|
Type
|
DISTILLATION
|
Details
|
68 parts of isopropyl chloride (Bp: 35°-36° C) are distilled off through a column
|
Name
|
|
Type
|
|
Smiles
|
C(C)(C)OP(OC(C)C)(=O)CC(C)=C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |